2-(1,3-Thiazol-4-ylmethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHYIDXZCJBXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Legacy of Discovery: the Historical Context of Substituted Thiazoles and Aniline Derivatives
The journey into the chemical significance of 2-(1,3-Thiazol-4-ylmethoxy)aniline begins with an appreciation of its foundational components: the thiazole (B1198619) and aniline (B41778) scaffolds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, has been a cornerstone of medicinal chemistry for decades. fabad.org.tr Its derivatives are found in a plethora of biologically active compounds, including the essential vitamin B1 (thiamine) and the life-saving penicillin antibiotics. nih.gov The aromatic nature of the thiazole ring, coupled with its ability to participate in various chemical reactions, has made it a versatile building block in the synthesis of novel compounds.
Aniline and its derivatives, on the other hand, represent a fundamental class of aromatic amines that have been pivotal in the development of the chemical and pharmaceutical industries. The reactivity of the amine group and the aromatic ring allows for a wide array of chemical modifications, leading to the creation of a vast library of compounds with diverse properties.
The convergence of these two important chemical entities, thiazole and aniline, into single molecular structures represents a strategic approach in medicinal chemistry. The aim is to create hybrid molecules that may exhibit unique or enhanced biological activities, drawing from the properties of both parent scaffolds.
The Modern Significance of the 2 1,3 Thiazol 4 Ylmethoxy Aniline Scaffold
The specific arrangement of the thiazole (B1198619) ring, methoxy (B1213986) linker, and aniline (B41778) group in 2-(1,3-Thiazol-4-ylmethoxy)aniline creates a scaffold with considerable potential in contemporary chemical science. The thiazole moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its presence in numerous FDA-approved drugs underscores its importance. mdpi.com Thiazole derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov
The aniline portion of the molecule also contributes to its significance. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. Furthermore, the aromatic ring can engage in various non-covalent interactions, further influencing the compound's behavior in a biological system.
Charting the Course: Research Trajectories for Thiazole Aniline Hybrid Systems
Retrosynthetic Analysis of the 2-(1,3-Thiazol-4-ylmethoxy)aniline Framework
A retrosynthetic analysis of this compound identifies the most logical disconnections for a convergent synthesis. The primary disconnection is the ether linkage (Ar-O-CH₂), which points to a Williamson ether synthesis as a plausible forward reaction. This disconnection yields two key synthons: a 2-aminophenoxide anion (or its nitro-substituted precursor) and a 4-(halomethyl)-1,3-thiazole cation equivalent.
A second functional group interconversion (FGI) on the aniline moiety reveals that the amino group can be derived from the reduction of a nitro group. This is a common and reliable transformation in aromatic chemistry, suggesting that 2-nitrophenol (B165410) is a more stable and practical precursor than 2-aminophenol (B121084) for the etherification step. This approach avoids potential side reactions associated with the nucleophilic amino group during alkylation.
Therefore, the retrosynthesis points to three primary building blocks:
2-Nitrophenol : The source of the substituted benzene (B151609) ring.
(1,3-Thiazol-4-yl)methanol : The precursor to the electrophilic thiazole component. This alcohol can be converted into a more reactive electrophile, such as 4-(chloromethyl)-1,3-thiazole (B1585892).
Thioamide and an α-halocarbonyl : As precursors for the construction of the thiazole ring itself, typically via a Hantzsch thiazole synthesis.
This analysis outlines a synthetic pathway that involves the separate synthesis of the aromatic and heterocyclic precursors, followed by their coupling via an etherification reaction, and concluding with the reduction of the nitro group to afford the final aniline product.
Synthesis of the 1,3-Thiazol-4-ylmethanol Precursor
The 1,3-thiazole ring is a core component of numerous biologically active compounds and can be synthesized through various established methods. bepls.com The most common and versatile method for constructing the 1,3-thiazole nucleus is the Hantzsch thiazole synthesis. youtube.com This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. youtube.com
To obtain the specific precursor, (1,3-Thiazol-4-yl)methanol, a suitable α-halocarbonyl compound bearing a protected hydroxyl group is required. For instance, the reaction of a thioamide (like thioformamide) with a 3-halo-1,2-propanediol derivative or a related three-carbon synthon would lead to the desired 4-hydroxymethylthiazole (B1350391) structure. The reaction proceeds via nucleophilic attack of the sulfur from the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com
Alternative modern approaches for thiazole synthesis include reactions catalyzed by copper or rhodium, and microwave-assisted protocols, which can offer improved yields and shorter reaction times. organic-chemistry.org Once synthesized, (1,3-thiazol-4-yl)methanol (CAS 7036-04-6) serves as the direct precursor for the etherification step. nih.gov To facilitate the subsequent Williamson ether synthesis, the hydroxyl group of the methanol (B129727) moiety is typically converted to a better leaving group, such as a halide (e.g., chloride using thionyl chloride) or a sulfonate ester (e.g., tosylate or mesylate).
Synthesis of the 2-Nitrophenol Precursor
2-Nitrophenol is a readily available commercial chemical but can also be synthesized in the laboratory through the electrophilic nitration of phenol (B47542). The reaction involves treating phenol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, or a nitrate (B79036) salt with sulfuric acid. prepchem.comoc-praktikum.de
The hydroxyl group of phenol is a strongly activating ortho-, para-director. Consequently, the nitration of phenol yields a mixture of 2-nitrophenol and 4-nitrophenol (B140041). rsc.org
Typical Reaction Conditions for Phenol Nitration
| Reagents | Temperature | Key Considerations |
| Sodium Nitrate, Sulfuric Acid, Water | < 20°C | Temperature control is crucial to prevent over-nitration and resinification. prepchem.comrsc.org |
| Potassium Nitrate, Sulfuric Acid, Water | 10-15°C | The phenol is often added in portions to the nitrating mixture to manage the exothermic reaction. oc-praktikum.de |
The two isomers, 2-nitrophenol and 4-nitrophenol, exhibit significantly different physical properties, which allows for their separation. 2-Nitrophenol has a lower boiling point and is more volatile due to intramolecular hydrogen bonding between the hydroxyl and nitro groups. This property is exploited for its separation from the non-volatile 4-nitrophenol (which engages in intermolecular hydrogen bonding) via steam distillation. prepchem.comrsc.org The 2-nitrophenol isomer distills with the steam, while the 4-nitrophenol isomer remains in the distillation flask. rsc.org
Etherification Reactions for O-Alkylation Linkage Formation
The formation of the ether linkage between the thiazole and nitrophenyl moieties is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most widely employed method for this transformation. masterorganicchemistry.comedubirdie.com This reaction is a classic SN2 nucleophilic substitution, which generally works best with primary alkyl halides and alkoxides. masterorganicchemistry.com
The reaction involves two main steps:
Deprotonation of the Phenol : 2-Nitrophenol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding 2-nitrophenoxide anion. This anion is a potent nucleophile. edubirdie.comgordon.edu
Nucleophilic Substitution : The 2-nitrophenoxide is then reacted with an electrophilic thiazole derivative, typically 4-(chloromethyl)-1,3-thiazole or 4-(bromomethyl)-1,3-thiazole. The phenoxide ion attacks the methylene (B1212753) carbon, displacing the halide leaving group to form the desired ether bond. masterorganicchemistry.comlibretexts.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to promote the SN2 mechanism. chem-station.com
Key Parameters for Williamson Ether Synthesis
| Nucleophile | Electrophile | Base | Solvent | Outcome |
| 2-Nitrophenol | 4-(Chloromethyl)-1,3-thiazole | NaOH, NaH | DMF, Acetonitrile | Formation of 2-nitro-1-(1,3-thiazol-4-ylmethoxy)benzene |
Reduction of the Nitro Group to Aniline Moiety
The final step in the synthesis is the reduction of the nitro group on the aromatic ring to form the target aniline derivative. The choice of reducing agent is crucial to ensure chemoselectivity, leaving the thiazole ring and the ether linkage intact. Thiazole rings can sometimes be sensitive to harsh reducing conditions. nih.gov
Several methods are effective for the reduction of aromatic nitro compounds: commonorganicchemistry.com
Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice. commonorganicchemistry.comchemicalbook.com This method is often clean and efficient, but care must be taken as Pd/C can also catalyze the cleavage of certain bonds.
Metal-Acid Systems : A classic and reliable method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and effective reagent for this transformation, often favored for its selectivity. commonorganicchemistry.com
Other Reagents : Sodium sulfide (B99878) (Na₂S) can also be used, especially when selective reduction of one nitro group in a dinitro compound is needed, though it is generally not used for aliphatic nitro groups. commonorganicchemistry.com
For the synthesis of this compound, a mild reducing agent like tin(II) chloride or iron powder in acetic acid would be a suitable choice to avoid any degradation of the thiazole moiety. commonorganicchemistry.com The reaction typically involves stirring the nitro-intermediate with the reducing agent in a suitable solvent until the reaction is complete, followed by a basic workup to neutralize the acid and isolate the free amine. youtube.com
Stereoselective Synthesis Approaches
The target molecule, this compound, is achiral and therefore its synthesis does not inherently require stereoselective control. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of chiral derivatives of this scaffold, which could be of interest for biological applications.
A stereocenter could be introduced, for example, by adding a substituent to the methylene bridge (the carbon atom between the ether oxygen and the thiazole ring). The synthesis of such a chiral molecule would necessitate an asymmetric approach. This could involve:
Use of a Chiral Precursor : Starting with a chiral version of (1,3-thiazol-4-yl)methanol, where the carbinol carbon is stereogenic.
Asymmetric Catalysis : Employing a chiral catalyst in one of the key bond-forming steps. For instance, recent advances in organometallic chemistry have demonstrated the use of iridium catalysts for the asymmetric cycloaddition of carboxylic acids, including those with thiazole moieties, to generate chiral products with high enantioselectivity. acs.org
While not directly applied to the synthesis of the parent compound, these advanced methodologies highlight the potential for creating a diverse range of stereochemically defined analogues based on the this compound framework.
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact and improve safety and efficiency. researchgate.netnih.gov Several aspects of the synthesis of this compound can be optimized according to these principles. bohrium.com
Solvent Choice : Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives include the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids, particularly in the Hantzsch synthesis of the thiazole precursor. bepls.combohrium.com
Energy Efficiency : Microwave irradiation and ultrasound-assisted synthesis are two techniques that can significantly reduce reaction times and energy consumption. bepls.comnih.gov These methods have been successfully applied to the synthesis of various thiazole derivatives, often leading to higher yields and cleaner reactions. bepls.comresearchgate.net
Catalysis : The use of reusable or recyclable catalysts is a cornerstone of green chemistry. For the thiazole synthesis step, the development of heterogeneous or recyclable catalysts can simplify product purification and reduce waste. nih.gov Similarly, in the nitro reduction step, while metal-acid systems are effective, catalytic hydrogenation offers higher atom economy if the catalyst can be efficiently recovered and reused.
By incorporating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. nih.gov
Flow Chemistry and Continuous Processing in Synthesis
The application of flow chemistry and continuous processing for the synthesis of this compound represents a modern approach to enhance reaction efficiency, safety, and scalability. While specific literature detailing the continuous flow synthesis of this particular molecule is not extensively available, the principles of flow chemistry and its successful application in the synthesis of related thiazole and aniline derivatives provide a strong basis for its potential implementation.
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous intermediates and reagents. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, minimizing the formation of byproducts and improving yield and purity.
The synthesis of various thiazole-containing compounds has been effectively demonstrated using flow chemistry. For instance, the Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, has been adapted to continuous flow conditions, leading to rapid and efficient production of highly functionalized thiazoles. nih.govresearchgate.netnih.gov These processes often result in significantly reduced reaction times, from hours in batch to minutes in flow, and can be integrated into multi-step sequences without the need for isolating intermediates. nih.govresearchgate.net This approach not only streamlines the synthesis but also enhances safety, particularly when dealing with exothermic reactions or unstable intermediates.
Moreover, the synthesis of aniline derivatives, another key structural component of the target molecule, has also benefited from flow chemistry methodologies. uva.nl Continuous processing allows for precise control over reaction conditions, which is crucial for achieving high selectivity in reactions such as C-H functionalization of anilines. uva.nl
Given these precedents, a plausible continuous flow strategy for this compound could involve a multi-step sequence. For example, the synthesis of the 4-(chloromethyl)-1,3-thiazole intermediate could be performed in a flow reactor, followed by an in-line nucleophilic substitution with 2-aminophenol under controlled temperature and residence time. This integrated approach would minimize manual handling and potential exposure to reactive intermediates.
The table below outlines a conceptual comparison of batch versus potential flow synthesis for a key step in the formation of a thiazole intermediate, based on findings for related compounds.
| Parameter | Conventional Batch Synthesis | Potential Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Heat Transfer | Limited, potential for hotspots | Excellent, uniform heating |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion |
| Scalability | Difficult, requires larger vessels | Numbering-up (parallel reactors) |
| Safety | Handling of bulk reagents | Small reaction volumes, in-situ generation |
| Process Control | Manual or semi-automated | Fully automated, precise control |
The implementation of flow chemistry for the synthesis of this compound holds the promise of a more efficient, safer, and scalable manufacturing process. The ability to telescope multiple reaction steps into a single, continuous operation can significantly reduce production time and costs while improving product quality and consistency. tue.nl Further research and development in this area are warranted to fully realize these benefits for this specific compound.
No Published Data on the Chemical Reactivity of this compound Prevents Article Generation
Despite a comprehensive search of scientific databases and literature, no specific research detailing the chemical reactivity and mechanistic studies of the compound This compound could be located. This absence of published data makes it impossible to generate a scientifically accurate and detailed article as per the requested outline.
The initial and broadened search queries for the synthesis, functionalization, and reactivity of "this compound" and related scaffolds did not yield any specific studies on this particular molecule. While general information on the reactivity of the aniline and 1,3-thiazole functional groups is well-documented in chemical literature, applying this general knowledge to the specific, integrated structure of this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
The user's request for a detailed article structured around specific aspects of the compound's reactivity, including electrophilic aromatic substitution, acylation, sulfonylation, diazotization, ring-opening reactions, and functionalization of the thiazole ring, necessitates concrete research findings and data that are currently not available in the public domain for this specific chemical entity.
Therefore, without any primary or secondary research sources to draw upon for "this compound," the generation of an article with the stipulated detailed research findings and data tables is not feasible.
Stability and Degradation Pathways
Data on the stability of this compound under various conditions (e.g., pH, temperature, light) is not available.
No studies outlining the degradation products or pathways have been found.
Reaction Mechanism Elucidation via Spectroscopic and Kinetic Methods
No literature detailing the use of spectroscopic or kinetic studies to elucidate the reaction mechanisms of this specific compound could be located.
Derivatization and Structural Modification of 2 1,3 Thiazol 4 Ylmethoxy Aniline
Design Principles for Analog Generation
The generation of analogs from the 2-(1,3-thiazol-4-ylmethoxy)aniline core is guided by established medicinal chemistry principles. A primary strategy involves the exploration of electronic and steric effects through the introduction of various substituents. The goal is to enhance desired biological activities while minimizing off-target effects. For instance, the design of new derivatives often considers the introduction of functional groups that can form favorable interactions with biological targets, such as hydrogen bond donors and acceptors.
Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs. By systematically altering different parts of the molecule and evaluating the resulting changes in activity, researchers can build a comprehensive understanding of the chemical features essential for the desired effect. For example, an analysis of thiazole (B1198619) derivatives has shown that the substitution pattern on the thiazole ring can significantly impact biological activity. nih.gov
Functionalization of the Aromatic Ring
The aniline (B41778) ring of this compound is a prime site for functionalization to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. Common modifications include the introduction of substituents at various positions on the ring.
Table 1: Examples of Aromatic Ring Functionalization
| Position of Substitution | Substituent | Potential Effect |
| Ortho to amine | Halogen (e.g., Cl, F) | Alters electronic properties and may influence conformation. |
| Meta to amine | Methoxy (B1213986) (-OCH3) | Can enhance hydrogen bonding capability and solubility. |
| Para to amine | Alkyl groups (e.g., -CH3) | Increases lipophilicity. |
The introduction of electron-withdrawing or electron-donating groups can significantly alter the pKa of the aniline nitrogen, which can in turn affect its interaction with biological targets. For example, the synthesis of N,4-diaryl-1,3-thiazole-2-amines with various substitutions on the aryl ring has demonstrated that the nature and position of these substituents can dramatically influence antiproliferative activity. nih.gov Specifically, the presence of 2,4-dimethoxy substitutions on an N-linked aryl ring was found to significantly enhance antiproliferative effects. nih.gov
Modifications of the Thiazole Heterocycle
The thiazole ring is a key component of the scaffold, and its modification can lead to significant changes in biological activity. nih.govnih.gov The thiazole moiety is found in numerous bioactive natural products and synthetic compounds, highlighting its importance as a pharmacophore. nih.gov
Common modifications to the thiazole ring include:
Substitution at the C2 and C5 positions: The introduction of various functional groups, such as alkyl, aryl, or heterocyclic moieties, at these positions can explore new binding interactions.
Ring isosteres: Replacing the thiazole ring with other five-membered heterocycles like oxazole, imidazole, or thiophene (B33073) can help to probe the importance of the sulfur and nitrogen atoms for activity.
Research on other thiazole-containing compounds has shown that even minor changes, such as the position of a methyl group, can have a marked effect on inhibitory activity against certain cell lines. nih.gov For instance, a methyl group at position 4 of the thiazole ring in one series of compounds resulted in strong inhibitory effects. nih.gov
Alterations to the Methoxy Linker
Table 2: Potential Linker Modifications
| Linker Modification | Rationale |
| Chain extension/contraction | Alters the distance between the aromatic and heterocyclic rings. |
| Introduction of rigidity | Incorporating double or triple bonds can lock the conformation. |
| Replacement with other functionalities | Amide, thioether, or sulfone linkers can introduce different electronic and hydrogen bonding properties. |
For example, in a series of N,4-diaryl-1,3-thiazole-2-amines, an amino linker was utilized between the aromatic rings. nih.gov This highlights how the nature of the linker is a key variable in the design of new derivatives.
Strategies for Scaffold Diversification
Scaffold diversification aims to create novel molecular frameworks by making more significant changes to the core structure of this compound. This can involve replacing one or both of the ring systems or altering the core connectivity. The 2-aminothiazole (B372263) moiety is considered a valuable scaffold for developing new therapeutic agents. nih.gov Similarly, the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is recognized for its potential in generating pharmacologically active derivatives due to the reactivity of its amine group. nih.gov
One approach is to use the existing scaffold as a starting point for the synthesis of more complex, fused heterocyclic systems. Another strategy involves a "scaffold hopping" approach, where the entire this compound core is replaced by a structurally different scaffold that maintains the key pharmacophoric features. For instance, the 2-amino-1,3-thiazine-5-carboxylate scaffold has been explored for its structural similarity to other pharmacologically privileged structures. units.it
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large libraries of compounds based on the this compound scaffold. nih.govfortunejournals.comwikipedia.org This high-throughput approach allows for the systematic exploration of a wide range of structural modifications. nih.govfortunejournals.com
Key principles of combinatorial library generation include:
Solid-phase synthesis: The starting material is attached to a solid support, which simplifies the purification process after each reaction step. fortunejournals.comwikipedia.org
Split-and-pool synthesis: This technique allows for the exponential generation of a large number of unique compounds by dividing and recombining portions of the solid support during the synthesis. wikipedia.org
Parallel synthesis: This method involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. nih.gov
These combinatorial methods enable the efficient creation of diverse libraries of this compound derivatives, which can then be screened for desired biological activities. nih.govfortunejournals.com The "catch-and-release" strategy is a specific solution-phase technique where a resin is used to both promote a reaction and selectively capture the final product, facilitating purification. units.it
Computational and Theoretical Investigations of 2 1,3 Thiazol 4 Ylmethoxy Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1,3-Thiazol-4-ylmethoxy)aniline, Density Functional Theory (DFT) would be the method of choice due to its balance of accuracy and computational efficiency in describing electronic systems. scirp.orgirjweb.com
A typical study would begin with the optimization of the molecule's geometry to find its most stable, lowest-energy arrangement of atoms. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would yield key electronic parameters. irjweb.com Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com These calculations provide a foundational understanding of the molecule's potential for undergoing chemical reactions and its electronic transitions. scirp.org
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Hypothetical Value | Unit | Significance |
| HOMO Energy | -6.50 | eV | Electron-donating capacity |
| LUMO Energy | -1.25 | eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.25 | eV | Chemical reactivity, stability |
| Dipole Moment | 3.10 | Debye | Molecular polarity |
| Ionization Potential | 6.50 | eV | Energy to remove an electron |
| Electron Affinity | 1.25 | eV | Energy released upon gaining an electron |
Conformational Analysis and Energy Landscapes
The three-dimensional shape of this compound is not rigid. Due to several rotatable single bonds—specifically around the methoxy (B1213986) linker (-O-CH₂-) and the bond connecting the aniline (B41778) ring to the ether oxygen—the molecule can adopt numerous conformations. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies.
This investigation is typically performed by conducting a Potential Energy Surface (PES) scan. q-chem.comq-chem.com In a "relaxed" PES scan, a specific dihedral angle is systematically rotated in defined increments (e.g., every 15 or 30 degrees), and at each step, the rest of the molecule's geometry is optimized to its lowest energy state. q-chem.com By mapping the energy at each angle, a one-dimensional or multi-dimensional energy landscape is generated. youtube.com
The resulting plot reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations (local and global minima). youtube.com This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Table 2: Example of a Torsional Scan Analysis for a Key Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.8 | Eclipsed (High Energy) |
| 60 | 1.2 | Gauche |
| 120 | 6.0 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 6.0 | Eclipsed (High Energy) |
| 300 | 1.2 | Gauche |
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time in a simulated biological environment (e.g., in water). nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and interacts with its surroundings. nih.gov
An MD simulation of this compound would track its trajectory over a period of nanoseconds. Key metrics derived from this trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.iocomputabio.com
RMSD measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A plateau in the RMSD plot indicates that the molecule has reached a stable equilibrium state in its environment. nih.govnih.gov
RMSF quantifies the fluctuation of individual atoms or residues around their average positions. github.iomdanalysis.org High RMSF values highlight the most flexible regions of the molecule, such as the linker region and terminal groups. github.io
These simulations are invaluable for understanding how the molecule might adapt its shape upon approaching a biological target.
Table 3: Illustrative MD Simulation Output Parameters
| Parameter | Typical Value Range | Unit | Interpretation |
| RMSD of backbone | 1-3 | Å | Overall structural stability over time |
| RMSF of thiazole (B1198619) ring | 0.5-1.0 | Å | Low fluctuation, indicating rigidity |
| RMSF of methoxy linker | 2.0-4.0 | Å | High fluctuation, indicating flexibility |
| Radius of Gyration | 4.5-5.0 | Å | Molecular compactness |
Ligand-Receptor Interaction Modeling (General Principles)
A primary application of computational chemistry in drug discovery is modeling how a ligand (a small molecule like this compound) might bind to a biological receptor (typically a protein). This process, known as molecular docking, predicts the preferred orientation and binding affinity of the ligand within the receptor's active site.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, driven by the displacement of water molecules.
Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov
Ionic Interactions: Attractions between oppositely charged groups.
Van der Waals Forces: Weak, short-range attractions between all atoms.
Docking algorithms explore numerous possible binding poses and use a scoring function to estimate the binding affinity for each pose. The results can identify key amino acid residues in the receptor that are crucial for binding and guide the rational design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. github.ioreadthedocs.io The core principle is that variations in the structure of a molecule lead to changes in its activity, and this relationship can be described mathematically. github.io
To build a QSAR model, a dataset of structurally similar compounds with known activities is required. For each compound, a set of numerical descriptors is calculated, which quantify various aspects of its structure:
1D-QSAR: Uses global molecular properties like molecular weight, logP (lipophilicity), and pKa. nih.gov
2D-QSAR: Employs descriptors derived from the 2D structure, such as topological indices and molecular connectivity. nih.gov
3D-QSAR: Utilizes information from the 3D structure, such as molecular shape and electrostatic fields (e.g., CoMFA, CoMSIA). computabio.com
Statistical methods, like multiple linear regression or machine learning algorithms, are then used to generate an equation that predicts the activity based on these descriptors. q-chem.comgithub.io A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. github.io
Prediction of Reactivity and Reaction Pathways
Beyond electronic structure, computational methods can predict the most likely sites of chemical reactions on a molecule. This is achieved by analyzing reactivity descriptors derived from DFT. scispace.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.com
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. acs.org The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. researchgate.net Condensed Fukui functions are calculated for each atom to predict its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). researchgate.net
By identifying the most reactive atoms, these methods can predict the products of metabolic reactions or guide the synthesis of derivatives by showing which parts of the molecule are most likely to react. xisdxjxsu.asia
Application in Chemical Biology and Research Tool Development
Use as a Building Block for Complex Chemical Probes
The 2-(1,3-thiazol-4-ylmethoxy)aniline structure serves as a valuable building block for the synthesis of more complex chemical probes. The aniline (B41778) group provides a reactive handle for various chemical modifications, such as acylation, sulfonylation, and diazotization, allowing for its incorporation into larger molecular architectures. The thiazole (B1198619) moiety, a common pharmacophore in drug discovery, can participate in various non-covalent interactions with biological targets.
The synthesis of derivatives often involves multi-step reactions. For instance, the synthesis of related thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide is reacted with an α-haloketone. Subsequent modification of the substituents on the thiazole or aniline rings can then be performed to generate a library of diverse compounds. The reactivity of the primary amine on the aniline ring is particularly useful for conjugation with other molecules, such as reporter tags or affinity labels.
Scaffold for Ligand Design in Target Validation Studies
The thiazole-aniline scaffold is a common feature in ligands designed for target validation studies. By systematically modifying the substituents on this core structure, researchers can explore the structure-activity relationships (SAR) for a particular biological target. For example, derivatives of 2-anilino-4-aryl-1,3-thiazoles have been investigated as potent inhibitors of Valosin-containing protein (VCP/p97), an enzyme involved in protein degradation pathways and a target in cancer therapy. nih.gov These studies demonstrate how the thiazole-aniline core can be optimized to achieve high potency and selectivity for a specific protein target.
The design of such ligands often involves computational modeling to predict the binding mode and affinity of the compounds to the target protein. These in silico predictions are then validated through experimental assays, providing a feedback loop for the design of more effective ligands.
Application in Affinity-Based Proteomic Approaches
Affinity-based proteomics is a powerful technique for identifying the protein targets of a small molecule. Chemical probes based on the this compound scaffold can be designed for this purpose. These probes typically consist of three components: the core ligand that binds to the target protein, a reactive group for covalent attachment, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment.
By immobilizing a derivative of this compound on a solid support, such as agarose (B213101) beads, it can be used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins can then be identified by mass spectrometry, providing a comprehensive profile of the compound's cellular targets. This approach has been successfully used with other heterocyclic compounds to identify novel protein-protein interactions and drug targets. nih.gov
Development of Fluorescent or Photoaffinity Labels
The this compound scaffold can be readily modified to create fluorescent or photoaffinity labels. The aniline moiety can be derivatized with a fluorescent dye, such as a fluorescein (B123965) or rhodamine, to generate a fluorescent probe. These probes can be used to visualize the subcellular localization of the target protein or to quantify binding interactions using techniques like fluorescence polarization or fluorescence resonance energy transfer (FRET).
Photoaffinity labels are another important class of chemical probes that can be derived from this scaffold. A photo-reactive group, such as an azide (B81097) or a diazirine, can be incorporated into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of the target protein. This allows for the irreversible labeling and subsequent identification of the target protein.
Role in Receptor Binding Assays (Methodologies)
Derivatives of this compound can be utilized in various receptor binding assays to characterize their interaction with specific receptors. In a competitive binding assay, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is used. The ability of an unlabeled test compound, such as a derivative of this compound, to displace the labeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the labeled ligand (the IC50 value) is a measure of its binding affinity.
These assays can be performed using a variety of formats, including cell-based assays with intact cells expressing the receptor of interest, or in vitro assays with purified receptor preparations. The data obtained from these assays are crucial for understanding the potency and selectivity of a compound for its target receptor. For example, analogs have been designed and tested for their affinity to adenosine (B11128) receptors. nih.gov
Utility in Enzyme Inhibition Studies (Mechanistic Focus)
The thiazole-aniline scaffold is present in numerous enzyme inhibitors, and derivatives of this compound are expected to exhibit similar properties. Enzyme inhibition studies are essential to determine the potency and mechanism of action of these compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the enzyme activity at different substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to elucidate the mode of inhibition. For instance, various thiazole derivatives have been identified as inhibitors of enzymes like protein kinases and acetylcholinesterase. nih.gov
Design of Molecular Sensors and Diagnostic Reagents
The structural features of this compound make it a suitable platform for the design of molecular sensors and diagnostic reagents. The aniline group can be diazotized and coupled with other aromatic compounds to create azo dyes, whose colorimetric properties can change upon binding to a specific analyte.
Furthermore, the thiazole ring can act as a metal-chelating moiety. By incorporating specific recognition elements, derivatives of this compound could be developed into selective sensors for metal ions or other small molecules. In the context of diagnostics, these molecules could be conjugated to antibodies or other targeting moieties to create probes for the detection of disease biomarkers. While specific examples for this compound are not yet prevalent, the general utility of the thiazole scaffold in diagnostic tools is an active area of research. biosynth.com
Future Directions and Emerging Research Avenues for 2 1,3 Thiazol 4 Ylmethoxy Aniline
Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of 2-(1,3-Thiazol-4-ylmethoxy)aniline and its analogues. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, provide a reliable foundation, future research will likely focus on more advanced and sustainable methodologies. researchgate.net
Key areas for future synthetic exploration include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of derivative libraries.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including thiazole derivatives. researchgate.net Further optimization of microwave-assisted protocols for the key bond-forming reactions in the synthesis of the target molecule could prove highly beneficial.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.net The potential of employing biocatalysts for the stereoselective synthesis of chiral derivatives of this compound represents a compelling avenue for future investigation.
One-Pot, Multi-Component Reactions: Designing synthetic strategies that combine multiple reaction steps into a single operation without the need for intermediate purification can significantly enhance efficiency. iaea.org The development of novel multi-component reactions for the construction of the core this compound scaffold is a promising research direction.
A comparative overview of traditional versus emerging synthetic methods is presented below:
| Feature | Traditional Batch Synthesis | Emerging Methodologies (Flow, Microwave, Biocatalysis) |
| Reaction Time | Often hours to days | Can be reduced to minutes or hours |
| Scalability | Can be challenging | Generally more straightforward |
| Safety | Potential for thermal runaways | Improved safety profiles |
| Stereoselectivity | Often requires chiral auxiliaries | Biocatalysis can offer high enantioselectivity |
| Sustainability | May generate more waste | Often more environmentally friendly |
Advanced Mechanistic Characterization Techniques
A deep understanding of the structure, reactivity, and intermolecular interactions of this compound is crucial for its rational design as a therapeutic agent. While standard spectroscopic techniques like NMR and IR are fundamental, future research will benefit from the application of more advanced characterization methods.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional conformation, bond angles, and intermolecular packing in the solid state. nih.govnih.gov This data is invaluable for computational modeling and understanding receptor binding.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY and ROESY, can provide insights into the through-space proximity of atoms, helping to elucidate the preferred solution-state conformation of the molecule.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate a range of molecular properties, including electron distribution, orbital energies, and reactivity indices. These theoretical studies can complement experimental data and guide the design of new derivatives with improved properties. nih.gov
In-depth Spectroscopic Analysis: A detailed analysis of the mass spectrometry fragmentation patterns can provide valuable information about the molecule's stability and potential metabolic pathways. iaea.org
Integration into Fragment-Based Drug Discovery Research Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. The thiazole scaffold is recognized as a valuable component in fragment libraries due to its presence in numerous bioactive compounds. nih.gov The structural characteristics of this compound make it and its constituent fragments highly suitable for FBDD campaigns.
Future FBDD research involving this scaffold would likely involve:
Fragment Library Design: The systematic creation of a library of fragments derived from the this compound core structure. This would involve synthesizing smaller, lower molecular weight compounds that represent different parts of the parent molecule.
Biophysical Screening: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR-based screening methods to identify fragments that bind to a specific biological target. nih.gov
Structure-Guided Growth: Once a fragment hit is identified and its binding mode is determined by X-ray crystallography or NMR, the fragment can be elaborated or "grown" into a more potent lead compound by adding functional groups that make additional favorable interactions with the target protein.
The typical workflow for an FBDD campaign is outlined below:
| Step | Description |
| 1. Fragment Library Screening | A library of low molecular weight fragments is screened for binding to the target protein. |
| 2. Hit Validation | Positive hits are validated using orthogonal biophysical techniques. |
| 3. Structural Biology | The binding mode of the fragment hit is determined by X-ray crystallography or NMR. |
| 4. Fragment Elaboration | The fragment is chemically modified to increase its affinity and selectivity for the target. |
| 5. Lead Optimization | The elaborated fragment is further optimized to improve its drug-like properties. |
Exploration of New Biological Targets and Pathways (Research Focus)
The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com While the full biological profile of this compound is yet to be elucidated, its structure suggests potential for interaction with various biological targets.
Emerging research should focus on:
Kinase Inhibition: Many kinase inhibitors incorporate a thiazole ring. Screening this compound and its derivatives against a panel of kinases could identify novel inhibitors for the treatment of cancer or inflammatory diseases.
Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit various enzymes. nih.gov Investigating the inhibitory activity of this molecule against enzymes implicated in metabolic or infectious diseases could reveal new therapeutic opportunities.
Antimicrobial Activity: Given the prevalence of thiazoles in antimicrobial agents, a thorough evaluation of the antibacterial and antifungal properties of this compound against a broad spectrum of pathogens is warranted. nih.gov
Neurodegenerative Diseases: Some thiazole derivatives have shown activity against targets relevant to neurodegenerative disorders. Exploring the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's could be a fruitful area of research.
Development of Next-Generation Chemical Tools
Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of next-generation chemical tools to probe biological systems.
Chemical Probes: By incorporating photoreactive groups or affinity tags, derivatives of this molecule could be developed as chemical probes to identify and study its protein targets in a cellular context.
Fluorescent Labels: The thiazole ring can be a component of fluorescent molecules. Modifications to the this compound structure could lead to the development of novel fluorescent probes for bioimaging applications.
Assay Development: The compound could be utilized in the development of new assays to screen for inhibitors of its biological targets.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique electronic and photophysical properties of certain heterocyclic compounds open up possibilities for their application in materials science and nanotechnology. While research in this area for this compound is nascent, analogous compounds suggest potential avenues.
Organic Electronics: The conjugated system of the thiazole and aniline (B41778) rings could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). A related thiadiazole derivative has shown promise for its luminescent properties.
Nanoparticle Functionalization: The amine group provides a handle for conjugating the molecule to the surface of nanoparticles. This could be used to create targeted drug delivery systems or novel imaging agents.
Sensor Development: The ability of the thiazole and aniline moieties to interact with metal ions or other small molecules could be harnessed to develop chemosensors for environmental or biological monitoring. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(1,3-Thiazol-4-ylmethoxy)aniline?
- Methodology :
- Thiazole-amine coupling : React 4-hydroxymethylthiazole with 2-aminophenol derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the methoxy bridge .
- Cyclization approach : Use thiourea and ethyl bromoacetate in ethanol, followed by cyclization to construct the thiazole ring. Reflux conditions (70–90°C) and catalytic acids (e.g., H₂SO₄) improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between NH₂ and thiazole sulfur) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2 ppm, broad), and thiazole protons (δ 7.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 221.0584 (calculated for C₁₀H₁₀N₂OS) .
Q. What basic biological assays evaluate its bioactivity?
- Assays :
- Anticancer screening : MTT assay against HeLa or MCF-7 cells (IC₅₀ values compared to doxorubicin) .
- Antimicrobial testing : Disk diffusion method against E. coli and S. aureus; MIC values reported in µg/mL .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Catalyst screening : Pd/C or Ni catalysts for Suzuki coupling steps (improves cross-coupling efficiency by 20–30%) .
- Continuous flow reactors : Reduce side reactions (e.g., oxidation of NH₂ group) and enhance throughput .
- DoE (Design of Experiments) : Optimize temperature, solvent polarity, and stoichiometry using response surface methodology .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Approach :
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., discrepancies in anticancer activity may arise from cell line variability or assay protocols) .
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃) to the thiazole ring and test if bioactivity trends align with Hammett constants .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm if activity is mediated by specific kinases (e.g., EGFR) .
Q. What advanced techniques elucidate its interaction with biological targets?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., thymidylate synthase) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant enzymes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How does the electronic nature of substituents affect reactivity and stability?
- Findings :
- Electron-withdrawing groups (e.g., CF₃) : Increase oxidative stability but reduce nucleophilic aromatic substitution rates at the aniline ring .
- Steric effects : Bulky substituents on the thiazole ring hinder π-π stacking in crystal lattices, lowering melting points .
- Experimental validation :
- Cyclic voltammetry : Measure oxidation potentials to correlate substituent effects with redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
